![molecular formula C14H22N2O3 B13716059 1-[(2,3,4-Trimethoxy-phenyl)methyl]piperazine-d8 Dihydrochloride; 1-(2,3,4-Trimethoxy-benzyl)piperazine-d8 Dihydrochloride; Kyurinett-d8; Vastarel-d8 F; Yoshimilon-d8](/img/structure/B13716059.png)
1-[(2,3,4-Trimethoxy-phenyl)methyl]piperazine-d8 Dihydrochloride; 1-(2,3,4-Trimethoxy-benzyl)piperazine-d8 Dihydrochloride; Kyurinett-d8; Vastarel-d8 F; Yoshimilon-d8
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,3,4-Trimethoxy-phenyl)methyl]piperazine-d8 Dihydrochloride involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization reaction yields the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include parallel solid-phase synthesis and photocatalytic synthesis to achieve the desired product efficiently .
化学反応の分析
Types of Reactions
1-[(2,3,4-Trimethoxy-phenyl)methyl]piperazine-d8 Dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols .
科学的研究の応用
1-[(2,3,4-Trimethoxy-phenyl)methyl]piperazine-d8 Dihydrochloride has several scientific research applications, including:
作用機序
The mechanism of action of 1-[(2,3,4-Trimethoxy-phenyl)methyl]piperazine-d8 Dihydrochloride involves inhibiting the metabolism of fatty acids by blocking mitochondrial long-chain 3-ketoacyl thiolase. This shift from fatty acid oxidation to glucose oxidation optimizes cellular energy processes in cells exposed to hypoxia or ischemia, maintaining intracellular ATP levels and ensuring the normal function of ionic pumps and transmembrane sodium-potassium flow .
類似化合物との比較
Similar Compounds
Similar compounds include:
Trimetazidine Dihydrochloride: The non-deuterated version of the compound, used for similar applications.
Phenylpropyl Trimetazidine Derivatives: Known for their potent cerebral vasodilator activity.
Benzoylguanidine-Trimetazidine Derivatives: Studied for myocardial ischemic-reperfusion activity.
Uniqueness
1-[(2,3,4-Trimethoxy-phenyl)methyl]piperazine-d8 Dihydrochloride is unique due to its deuterated nature, which can provide enhanced stability and different pharmacokinetic properties compared to its non-deuterated counterparts .
特性
分子式 |
C14H22N2O3 |
|---|---|
分子量 |
274.38 g/mol |
IUPAC名 |
2,2,3,3,5,5,6,6-octadeuterio-1-[(2,3,4-trimethoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C14H22N2O3/c1-17-12-5-4-11(13(18-2)14(12)19-3)10-16-8-6-15-7-9-16/h4-5,15H,6-10H2,1-3H3/i6D2,7D2,8D2,9D2 |
InChIキー |
UHWVSEOVJBQKBE-COMRDEPKSA-N |
異性体SMILES |
[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])CC2=C(C(=C(C=C2)OC)OC)OC)([2H])[2H])[2H] |
正規SMILES |
COC1=C(C(=C(C=C1)CN2CCNCC2)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[Amino-(4-methoxy-phenyl)-methyl]-naphthalen-1-ol hydrochloride](/img/structure/B13715988.png)
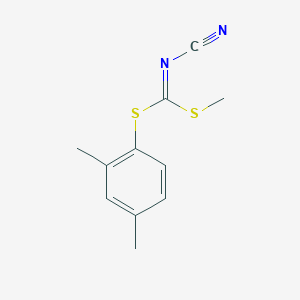
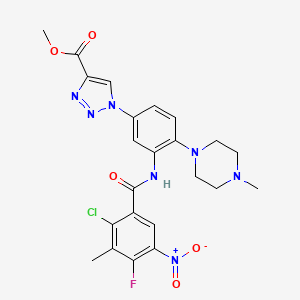
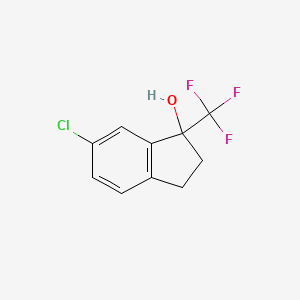
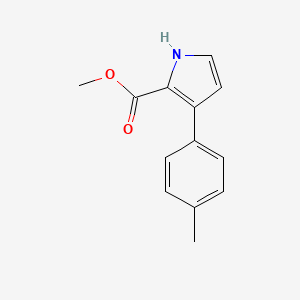

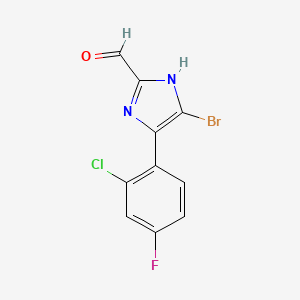
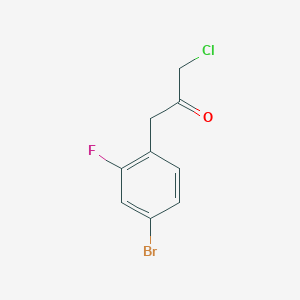
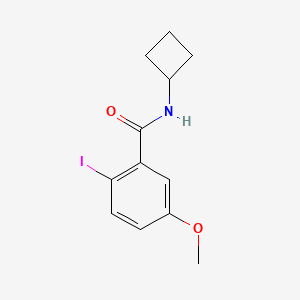
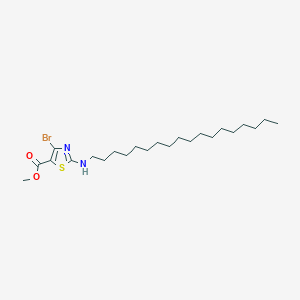
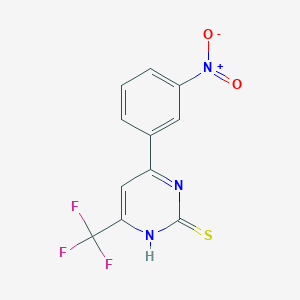

![4-Chloro-6-methyl-1H-pyrazolo[3,4-c]pyridin-7(6H)-one](/img/structure/B13716053.png)

